1-Isothiocyanato-4-methylpentane

Description

Overview of Isothiocyanates (ITCs) in Chemical and Biological Research

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds characterized by the functional group -N=C=S. foodb.cacymitquimica.com These compounds and their precursors, glucosinolates, are found abundantly in cruciferous vegetables such as broccoli, cabbage, and watercress. foodandnutritionjournal.orgresearchgate.netoregonstate.edu In recent years, ITCs have garnered significant attention in chemical and biological research due to their diverse bioactivities. nih.govnih.gov Their high reactivity, particularly their electrophilic nature, allows them to interact with various biological macromolecules, leading to a wide range of cellular effects. foodandnutritionjournal.orgaacrjournals.org This has made them a subject of interest for potential applications in pharmacology and food science. foodandnutritionjournal.orgresearchgate.net

Significance of Natural Product-Derived Isothiocyanates

The importance of isothiocyanates derived from natural sources lies in their potential health benefits, which have been suggested by numerous epidemiological and experimental studies. foodandnutritionjournal.orgnih.gov Compounds like sulforaphane (B1684495) from broccoli and phenethyl isothiocyanate from watercress are well-studied examples. johnshopkins.edunih.gov Research into these natural compounds has explored their roles in various biological processes. aacrjournals.orgmdpi.com The study of natural ITCs provides a valuable platform for understanding how dietary components can influence cellular functions.

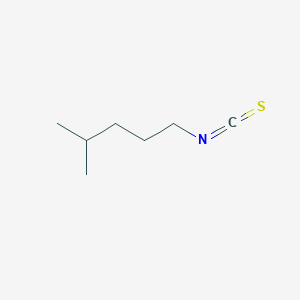

Chemical Definition and Classification of 1-Isothiocyanato-4-methylpentane within the Isothiocyanate Family

This compound, also known as isohexyl isothiocyanate, is an organic compound with the chemical formula C7H13NS. nih.govnist.gov It belongs to the isothiocyanate family, which is defined by the presence of the -N=C=S functional group. foodb.ca Structurally, it is an aliphatic isothiocyanate, meaning the isothiocyanate group is attached to a non-aromatic, open-chain hydrocarbon. Its IUPAC name is this compound. nih.gov

Contextualization within the Glucosinolate-Myrosinase System Research Paradigm

The formation of this compound in nature is a direct result of the glucosinolate-myrosinase system, often referred to as the "mustard oil bomb". nih.govmdpi.com Glucosinolates are the stable, inactive precursors to isothiocyanates. foodandnutritionjournal.orgfrontiersin.org When plant tissue is damaged, the enzyme myrosinase comes into contact with glucosinolates, catalyzing their hydrolysis. nih.govnih.gov This reaction produces an unstable intermediate that rearranges to form an isothiocyanate, among other possible products. frontiersin.orgresearchgate.net The specific isothiocyanate formed depends on the side chain of the parent glucosinolate. oregonstate.edu In the case of this compound, its precursor is 4-methylpentyl glucosinolate. nih.gov

Scope and Academic Research Relevance of this compound

This compound is a subject of academic research interest due to its natural origin and potential biological activities, including antimicrobial and anticancer properties. cymitquimica.com Its study contributes to the broader understanding of the chemical diversity and biological functions of isothiocyanates. Research into this specific compound helps to elucidate structure-activity relationships within the isothiocyanate class and may open avenues for new applications.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C7H13NS |

| Molecular Weight | 143.25 g/mol |

| IUPAC Name | This compound |

| Synonyms | 4-Methylpentyl isothiocyanate, Isohexyl isothiocyanate |

| CAS Number | 17608-07-0 |

| Appearance | Colorless to pale yellow liquid |

| Odor | Pungent |

| Solubility | Limited solubility in water, soluble in organic solvents |

| XLogP3 | 3.7 |

This table was generated based on data from PubChem nih.gov and other chemical suppliers. cymitquimica.com

Synthesis of this compound

The synthesis of isothiocyanates, including this compound, can be achieved through various chemical methods. A common approach involves the reaction of a primary amine with a thiocarbonyl transfer reagent. chemrxiv.org For instance, primary amines can be treated with thiophosgene (B130339) or a less hazardous alternative to form the corresponding isothiocyanate. nih.gov Another established method is the decomposition of dithiocarbamate (B8719985) salts, which can be formed from a primary amine and carbon disulfide, followed by treatment with a desulfurizing agent. nih.gov More recent advancements in synthetic chemistry have explored methods for the direct isothiocyanation of non-nitrogen containing substrates, though these can be challenging. chemrxiv.org

Natural Occurrence

This compound is derived from the hydrolysis of its corresponding glucosinolate, 4-methylpentyl glucosinolate. nih.gov This process occurs in certain cruciferous vegetables when the plant tissue is disrupted. cymitquimica.com While many isothiocyanates are well-documented in common cruciferous vegetables, the specific distribution and concentration of 4-methylpentyl glucosinolate and its resulting isothiocyanate are less commonly reported in the mainstream literature compared to compounds like sulforaphane or benzyl (B1604629) isothiocyanate.

Biological Activity in Academic Research

In academic research, this compound is investigated for its potential biological activities. Like other isothiocyanates, it is studied for its antimicrobial and anticancer properties. cymitquimica.com The electrophilic nature of the isothiocyanate group allows it to react with cellular nucleophiles, such as cysteine residues in proteins, which is a proposed mechanism for its biological effects. aacrjournals.org Research in this area is generally focused on understanding the compound's mechanism of action at a molecular level and comparing its efficacy to other, more well-studied isothiocyanates.

Structure

2D Structure

3D Structure

Properties

CAS No. |

17608-07-0 |

|---|---|

Molecular Formula |

C7H13NS |

Molecular Weight |

143.25 g/mol |

IUPAC Name |

1-isothiocyanato-4-methylpentane |

InChI |

InChI=1S/C7H13NS/c1-7(2)4-3-5-8-6-9/h7H,3-5H2,1-2H3 |

InChI Key |

CZWUENKYXFGDIG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCN=C=S |

Origin of Product |

United States |

Natural Occurrence and Distribution

Presence in Brassicaceae Species

The Brassicaceae family, known for its pungent members like mustard and cabbage, is characterized by the production of isothiocyanates. These compounds are responsible for the distinctive flavors and aromas of these plants.

1-Isothiocyanato-4-methylpentane has been identified as a volatile compound in salad rocket (Eruca sativa). The characteristic sharp and peppery aroma of rocket leaves is due to a complex mixture of volatile compounds, including various isothiocyanates. While it is a reported component of the plant's chemical makeup, it is not always among the most abundant. For instance, detailed analyses of E. sativa headspace have identified other isothiocyanates, such as 4-methylthiobutyl isothiocyanate and 5-methylthiopentyl isothiocyanate, as major constituents, alongside various alcohols, esters, and nitriles. The presence of this compound is therefore established, but its relative concentration can be low compared to other volatile compounds.

While this compound is a known component of Eruca sativa, its presence in other common Brassicaceae plants is not as clearly documented. Studies focusing on the flavor profiles of horseradish (Armoracia rusticana), wasabi (Eutrema japonicum), and watercress (Nasturtium officinale) have identified a variety of isothiocyanates, but often highlight others as the dominant contributors to their respective sensory properties. For example, 6-methylsulfinylhexyl isothiocyanate has been isolated from wasabi as a significant bioactive compound. Currently, there is a lack of specific evidence confirming the detection of this compound in horseradish, wasabi, watercress, or broccoli within the provided research.

Association with Specific Glucosinolate Precursors

Isothiocyanates found in plants are not synthesized directly but are rather the products of enzymatic breakdown of precursor molecules known as glucosinolates.

This compound is classified as a Glucosinolate Hydrolysis Product (GHP). Glucosinolates are sulfur-containing secondary metabolites stored within the plant's cells. When the plant tissue is damaged—for example, by chewing or cutting—an enzyme called myrosinase comes into contact with the glucosinolates. This enzyme catalyzes the hydrolysis of the glucosinolate, cleaving the glucose molecule and leading to the formation of an unstable intermediate that rearranges to form an isothiocyanate, a nitrile, or other related compounds depending on the specific glucosinolate and reaction conditions.

Table 1: Glucosinolate Hydrolysis Process

| Step | Description | Molecules Involved |

| 1. Tissue Disruption | Plant cells are damaged, allowing myrosinase to mix with glucosinolates. | Plant Tissue, Glucosinolates, Myrosinase |

| 2. Enzymatic Hydrolysis | Myrosinase cleaves the thioglucose bond of the glucosinolate. | Glucosinolate, Myrosinase, Water |

| 3. Rearrangement | An unstable aglycone intermediate is formed. | Aglycone |

| 4. Product Formation | The aglycone rearranges to form an isothiocyanate (e.g., this compound). | Isothiocyanate |

The direct precursor to this compound is believed to be 4-methylpentyl glucosinolate. The structure of the isothiocyanate's side chain directly corresponds to the side chain of its parent glucosinolate. However, a notable discrepancy exists in the case of Eruca sativa. While this compound is detected in the plant, its presumed precursor, 4-methylpentyl glucosinolate, has not been consistently reported as part of the plant's typical glucosinolate profile. This suggests that either the precursor is present in very low, hard-to-detect concentrations, or there are alternative biosynthetic pathways at play.

Potential as a Biochemical Marker for Dietary Intake

The detection of specific food-derived compounds in the human body can serve as a reliable indicator of dietary consumption. Research suggests that this compound may have potential in this area. The compound has been detected in root vegetables, and its presence could potentially be used as a biomarker to verify the intake of these foods in dietary studies. The general class of isothiocyanates is known to be absorbed by the body after consumption of cruciferous vegetables, and methods exist to measure their metabolites as biomarkers of uptake.

Biosynthesis and Enzymatic Pathways

Mechanism of Glucosinolate Hydrolysis Leading to 1-Isothiocyanato-4-methylpentane Formation

The conversion of 4-methylpentylglucosinolate into this compound is a multi-step process initiated by myrosinase. researchgate.net This enzymatic action is the default pathway for glucosinolate degradation and is crucial for the plant's defense mechanism. researchgate.netnih.gov

Myrosinases (β-thioglucoside glucohydrolases, EC 3.2.1.147) are the key enzymes that catalyze the hydrolysis of the thioglucosidic bond in glucosinolates. psu.edunih.gov This action releases a glucose molecule and an unstable intermediate known as an aglycone (thiohydroximate-O-sulfonate). psu.edunih.govresearchgate.net In the absence of certain specifier proteins, this aglycone spontaneously undergoes a Lossen-like rearrangement to form the corresponding isothiocyanate, in this case, this compound. psu.eduresearchgate.net Myrosinases are typically compartmentalized separately from their glucosinolate substrates within the plant cell, and it is only upon tissue disruption that they can interact and initiate the hydrolysis reaction. psu.educristin.no

The outcome of glucosinolate hydrolysis is not always the formation of isothiocyanates. The conformation of the final product is highly dependent on the reaction conditions and the structure of the glucosinolate's side chain. nih.govmdpi.com

pH: The pH of the reaction environment plays a significant role. Isothiocyanate formation is generally favored under neutral pH conditions. However, at a pH below 5, the hydrolysis of glucosinolates can be diverted towards the formation of nitriles. nih.govnih.gov Conversely, adjusting the pH to be more acidic (pH 4) or basic (pH 8) can enhance the formation of isothiocyanates, demonstrating that the pH has a major impact on the final product. nih.gov

Metal Ions: The presence of certain metal ions, particularly ferrous ions (Fe²⁺), can influence the hydrolysis outcome. Fe²⁺ is a known cofactor for epithiospecifier proteins (ESPs), which promote the formation of epithionitriles and nitriles from alkenyl glucosinolates. psu.edunih.gov

Side-Chain Structure: The structure of the glucosinolate's R-group is a primary determinant of the final product. For 4-methylpentylglucosinolate, which has a saturated aliphatic side chain, the default hydrolysis product under typical conditions is this compound. nih.gov Glucosinolates with different side-chain structures, such as alkenyl or indole (B1671886) groups, can lead to a wider variety of hydrolysis products, especially in the presence of specifier proteins. researchgate.netnih.gov

| Factor | Condition | Primary Product from 4-Methylpentylglucosinolate |

| pH | Neutral | This compound |

| Acidic (<5) | Nitriles | |

| Specifier Proteins | Absent | This compound |

| Present (e.g., NSP) | Nitriles | |

| Side-Chain | Saturated Aliphatic | This compound |

Post-Hydrolysis Modifications and Analytical Considerations

Once formed, this compound can undergo further modifications. From an analytical perspective, its detection and quantification require specific techniques due to its volatile nature.

Absorbed isothiocyanates are known to be rapidly conjugated to glutathione (B108866) in the liver and subsequently metabolized through the mercapturic acid pathway before being excreted. oregonstate.edu

For analytical purposes, gas chromatography (GC) is a well-suited technique for the identification and determination of volatile compounds like this compound. mdpi.com GC is often coupled with mass spectrometry (GC-MS) for definitive identification. researchgate.net High-performance liquid chromatography (HPLC) is also a major analytical technique used for both qualitative and quantitative analysis of isothiocyanates. mdpi.comnih.gov Due to the high volatility and instability of some isothiocyanates, derivatization may be employed prior to analysis. mdpi.com For instance, phenyl isothiocyanate is used as a derivatizing agent for amino acid analysis via HPLC. nih.gov

Structure Activity Relationships Sar and Mechanistic Studies

Computational Approaches to Structure-Activity Correlation

Computational chemistry provides powerful tools to predict and understand the antioxidant potential of isothiocyanates (ITCs) at a molecular level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules, offering insights into their chemical reactivity. For isothiocyanates, DFT has been employed to evaluate their potential as antioxidant additives. researchgate.net A computational study on various ITCs, including 1-isothiocyanato-4-methylpentane, utilized DFT to analyze their antioxidant capabilities by examining their ability to donate a hydrogen atom or an electron to free radicals. core.ac.uk The antioxidant potency of ITCs is dependent on factors such as the type of functional groups and the number of methylene (-CH2) groups in the side chain. core.ac.uk

The antioxidant activity of compounds like this compound can be explained by two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). researchgate.netresearchgate.net

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant neutralizes a free radical by donating a hydrogen atom. The key thermodynamic parameter for evaluating this process is the Bond Dissociation Enthalpy (BDE). A lower BDE for a C-H bond indicates that the hydrogen atom can be more easily abstracted, suggesting a higher antioxidant potential via the HAT mechanism. core.ac.uk For this compound (1ITC-4MP), the lowest BDE for a C-H bond is located at the carbon atom adjacent to the isothiocyanate moiety, making it a potential antioxidant through this pathway. core.ac.uk

Single Electron Transfer (SET): In the SET mechanism, an antioxidant donates an electron to a free radical. This process is characterized by the Ionization Energy (IE). A lower IE value signifies that an electron is more easily transferred, indicating a higher antioxidant activity through the SET mechanism. core.ac.uk

Computational studies have calculated these parameters for a series of isothiocyanates, allowing for a direct comparison of their potential antioxidant activities.

Table 1: Calculated Antioxidant Parameters for Selected Isothiocyanates

| Compound | Abbreviation | Lowest BDE (kcal/mol) | Ionization Energy (IE) (eV) |

|---|---|---|---|

| This compound | 1ITC-4MP | 82.2 | -0.33 |

| 3-Isothiocyanato pro-1-en | 3ITCP | 72.9 | - |

| 1-Isothiocyanato-3-methylbutane | 1ITC-3MB | 81.7 | - |

| 2-Isothiocyanato ethylbenzene | 2ITC-EB | 82.3 | - |

Data sourced from a DFT study on isothiocyanates from Broccoli sprouts. core.ac.uk

Based on these computational results, this compound is identified as a potential antioxidant that can operate via the HAT mechanism. core.ac.uk

Comparative Analysis of Isothiocyanate Structural Features and Biological Effects

The biological activity of isothiocyanates (ITCs) is profoundly influenced by the structure of their side chain (the 'R' group attached to the -N=C=S functional group). benthamdirect.commdpi.com While the isothiocyanate group itself is the reactive center, vulnerable to nucleophilic attack, the side chain dictates the compound's lipophilicity, steric properties, and ultimately, its interaction with biological targets. mdpi.com

Natural ITCs like sulforaphane (B1684495) and phenethyl isothiocyanate (PEITC) are widely studied for their chemopreventive properties. benthamdirect.commdpi.com The structure of the side chain in this compound, which is an isohexyl group, confers a distinct lipophilic character compared to other ITCs. This property can influence its ability to cross cell membranes and interact with intracellular targets. nih.gov The variation in the alkyl or aryl group attached to the ITC core leads to a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. mdpi.comnih.gov For example, the length and branching of the alkyl chain, as seen in the 4-methylpentane moiety, can modulate the potency and selectivity of the compound's biological actions.

SAR in Complex Derivatives Incorporating the Isothiocyanato-Methylpentane Moiety

The this compound structure can be incorporated into more complex molecules, such as pyrimidine and thiourea (B124793) derivatives, to create novel compounds with potentially enhanced or modified biological activities.

Pyrimidine is a heterocyclic aromatic compound that is a core component of nucleic acids and is found in many biologically active molecules. nih.govorientjchem.org The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. nih.gov SAR studies have shown that introducing different functional groups can lead to a wide array of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. nih.govgsconlinepress.com

Thiourea derivatives are a versatile class of compounds with a broad spectrum of biological applications, including anticancer and antioxidant activities. mdpi.com The thiourea scaffold, characterized by a C=S group flanked by two amino groups, allows for extensive structural modification. biointerfaceresearch.com The substituents on the nitrogen atoms (R1, R2, R3, R4 in (R1R2N)(R3R4N)C=S) are critical determinants of the compound's biological function. mdpi.com

Introducing an isothiocyanato-methylpentane group to create a related thiourea derivative would result in a molecule with multiple reactive and binding sites. The thiourea moiety itself contains hydrogen bonding sites (NH) and a correlative binding area (S). nih.gov The addition of the isothiocyanate group provides another electrophilic center. The 4-methylpentane tail would enhance lipophilicity, potentially improving interactions with non-polar biological targets. SAR studies on thiourea derivatives consistently show that the nature of the substituents significantly affects their potency and selectivity, and the incorporation of the isothiocyanato-methylpentane moiety would be expected to modulate these properties. mdpi.combiointerfaceresearch.com

Enzymatic Myrosinase Activity and Specificity: Relationship to Isothiocyanate Product Profile

The formation of this compound and other isothiocyanates from their precursor glucosinolates is a biocatalytic process orchestrated by the enzyme myrosinase (EC 3.2.1.147). The activity and specificity of myrosinase are paramount in determining the profile and yield of the resulting isothiocyanate products. This intricate relationship is influenced by a confluence of factors including the specific glucosinolate substrate, the source of the myrosinase enzyme, and the prevailing physicochemical conditions of the reaction environment.

Myrosinase, a thioglucoside glucohydrolase, catalyzes the hydrolysis of the thioglucosidic bond within glucosinolates. This enzymatic action releases a glucose molecule and an unstable aglycone intermediate. The subsequent fate of this aglycone is pivotal; it can spontaneously rearrange to form an isothiocyanate or be directed towards the formation of other products such as nitriles, epithionitriles, or thiocyanates. This redirection is often mediated by specifier proteins that modulate the outcome of the hydrolysis reaction.

The structure of the glucosinolate side chain plays a significant role in the catalytic activity of myrosinase. For instance, studies on a novel myrosinase from the marine bacterium Shewanella baltica Myr-37 demonstrated differing activities against various glucosinolates. The enzyme exhibited a higher affinity for sinigrin compared to glucoraphanin, the precursor to the potent isothiocyanate sulforaphane. Specifically, the hydrolyzing activities were measured at 6.95 μmol/min/(mg protein) for sinigrin and 5.87 μmol/min/(mg protein) for glucoraphanin, indicating a degree of substrate specificity.

The product profile of glucosinolate hydrolysis is profoundly influenced by reaction conditions such as pH and temperature. At a neutral pH, the formation of isothiocyanates is generally favored. Conversely, acidic conditions (pH < 3), often in the presence of ferrous ions or epithiospecifier proteins (ESPs), can promote the formation of nitriles researchgate.net. Research has demonstrated that adjusting the pH to either acidic (pH 4) or basic (pH 8) conditions can considerably increase the formation of isothiocyanates nih.gov. While temperature also impacts this process, pH is often the more dominant factor nih.gov. Optimal temperature ranges for plant myrosinase activity are typically between 20°C and 70°C researchgate.net. For example, one study found that the highest yield of sulforaphane from glucoraphanin hydrolysis by a bacterial myrosinase was achieved at 40°C and a pH of 7.0 nih.gov.

Furthermore, the presence of specific proteins can dramatically alter the isothiocyanate product profile. Epithiospecifier proteins (ESPs) can direct the hydrolysis of certain glucosinolates, particularly those with a terminal double bond in their side chain, towards the formation of epithionitriles instead of isothiocyanates. This highlights a crucial aspect of the plant's defense mechanism and has significant implications for the bioactivity of consumed cruciferous vegetables, as nitriles and epithionitriles generally exhibit lower biological activity compared to their isothiocyanate counterparts nih.govnih.gov.

The interplay between myrosinase activity, substrate specificity, and reaction conditions dictates the ultimate profile of isothiocyanate products. Understanding these relationships is essential for optimizing the formation of specific, desired isothiocyanates like this compound from their corresponding glucosinolate precursors.

| Factor | Influence on Isothiocyanate Product Profile | Research Findings |

| Glucosinolate Substrate | The structure of the glucosinolate side chain affects myrosinase's catalytic efficiency and can influence the type of product formed. | Myrosinase from Shewanella baltica Myr-37 showed higher activity towards sinigrin (6.95 μmol/min/mg) than glucoraphanin (5.87 μmol/min/mg), indicating substrate preference nih.gov. |

| pH | Significantly impacts the rearrangement of the aglycone intermediate. Neutral pH favors isothiocyanate formation, while acidic pH promotes nitrile formation. | Shifting pH to acidic (pH 4) or basic (pH 8) conditions can substantially increase isothiocyanate yields nih.gov. |

| Temperature | Affects the rate of the enzymatic reaction. | The optimal temperature for plant myrosinase activity is generally between 20°C and 70°C. A bacterial myrosinase showed optimal sulforaphane production at 40°C researchgate.netnih.gov. |

| Specifier Proteins | Proteins like Epithiospecifier Protein (ESP) can divert the reaction to produce nitriles or epithionitriles instead of isothiocyanates. | The presence of ESP leads to the formation of epithionitriles from glucosinolates with terminal double bonds, reducing the isothiocyanate yield nih.gov. |

Biological Activities and Potential Research Applications Non Clinical

Antioxidant Capacity and Radical Scavenging Activity

Recent research has highlighted the potential of isothiocyanate derivatives, including 1-isothiocyanato-4-methylpentane, as antioxidants. A theoretical study investigated the hydroxyl radical (HO•) scavenging activity of four natural-based isothiocyanate derivatives: allylisothiocyanate, 1-isothiocyanato-3-methylbutane, 4-methylphenyl isothiocyanate, and 2-phenylethyl isothiocyanate. royalsocietypublishing.orgchemrxiv.org The findings indicated that these compounds exhibit high HO•-scavenging activity, with rate constants in the range of 10⁸–10⁹ M⁻¹ s⁻¹. royalsocietypublishing.orgchemrxiv.org Allylisothiocyanate was identified as the most potent HO•-scavenger among the studied compounds. royalsocietypublishing.orgchemrxiv.org This suggests that isothiocyanates, as a class, could be effective in mitigating oxidative stress by neutralizing highly reactive radicals. royalsocietypublishing.orgchemrxiv.org

Another study focused on 4-methylthio-3-butenyl isothiocyanate (GRH-ITC), derived from Japanese daikon, and its direct antioxidant and radical scavenging abilities. nih.gov GRH-ITC was found to quench the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.gov These findings underscore the antioxidant potential of isothiocyanates, which may contribute to their protective effects against cellular damage. nih.govmdpi.comnumberanalytics.com The antioxidant properties of isothiocyanates are attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. royalsocietypublishing.org

Table 1: Radical Scavenging Activity of Selected Isothiocyanates

| Compound | Radical Scavenged | Rate Constant (M⁻¹ s⁻¹) | Study Context |

| Allylisothiocyanate | HO• | 5.20 × 10⁹ (in water) | Theoretical |

| 1-Isothiocyanato-3-methylbutane | HO• | Not specified individually | Theoretical |

| 4-Methylphenyl isothiocyanate | HO• | Not specified individually | Theoretical |

| 2-Phenylethyl isothiocyanate | HO• | Not specified individually | Theoretical |

| 4-Methylthio-3-butenyl isothiocyanate | DPPH | 43.1 ± 9.5 | Experimental |

Antimicrobial Properties of Related Synthetic Derivatives (In Vitro Studies)

Synthetic derivatives of isothiocyanates have demonstrated notable antimicrobial activity in various in vitro studies. Research has shown that the chemical structure of isothiocyanates, particularly the nature of the side chain, significantly influences their antibacterial effectiveness. researchgate.net For instance, aromatic isothiocyanates like benzyl-isothiocyanate (BITC) have been found to be more effective against methicillin-resistant Staphylococcus aureus (MRSA) than aliphatic ones. researchgate.net This is potentially due to their enhanced ability to cross bacterial membrane structures. mdpi.com

Studies have explored the antimicrobial effects of various synthetic isothiocyanate derivatives against a range of plant and human pathogens. mdpi.comnih.govmicrobiologyresearch.orgnih.gov For example, a study on allylic thiocyanates, which can be related to isothiocyanates, showed that chloro-substituted derivatives were highly active against several bacterial strains, with inhibition zones comparable to or greater than the antibiotic imipenem. nih.gov Another investigation synthesized and tested fifteen reaction products of isothiocyanates with cysteine, seven with 2,3-dimercapto-1-propanol, and four with sulfanilamide, revealing their activity against pathogenic plant microorganisms. nih.gov

The antimicrobial action of isothiocyanates is thought to involve mechanisms such as the disruption of cell membranes and interference with metabolic pathways. numberanalytics.com The broad-spectrum antimicrobial activity of these compounds makes them interesting candidates for further research in developing new antimicrobial agents. researchgate.netmicrobiologyresearch.org

Anti-inflammatory and Analgesic Potentials of Synthesized Analogs

Synthetic analogs of isothiocyanates have been investigated for their anti-inflammatory and analgesic properties. Studies have shown that certain synthetic isothiocyanates can suppress the nuclear factor-κB (NF-κB) signaling pathway, a key regulator of inflammation. nih.gov This suppression leads to a reduction in pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines like TNF-α, IL-1β, and IL-6. nih.gov The anti-inflammatory potential appears to be dependent on the specific chemical structure of the isothiocyanate analog. nih.gov For example, tetrahydrofurfuryl isothiocyanate and 3-morpholinopropyl isothiocyanate showed stronger NF-κB inhibition compared to the well-known phenylethyl isothiocyanate (PEITC). nih.gov

In the context of analgesic potential, research on isothiocyanate derivatives of fentanyl analogs has been conducted. nih.gov Introducing an isothiocyanato group into the structure of fentanyl analogs was found to decrease their analgesic activity as measured by the mouse hot plate test. nih.gov However, these modifications increased the selectivity of the compounds for delta-opioid receptors. nih.gov This suggests a potential for developing more selective opioid receptor ligands, although with reduced analgesic potency. nih.gov

Another isothiocyanate, 4-isothiocyanato-1-butene (4-BITC), found in rapeseed oil, has demonstrated dose-dependent anti-inflammatory effects in a lipopolysaccharide (LPS)-induced RAW264.7 cell model. nih.gov It was shown to downregulate proinflammatory oxylipins by modulating the CYP, LOX, and COX pathways and inhibiting the PI3K/Akt/NF-κB signaling cascade. nih.gov Similarly, allyl-isothiocyanate (AITC) has been shown to exhibit potent anti-inflammatory activity in cultured macrophages by down-regulating inflammatory gene expression and decreasing nuclear p65 protein levels, a subunit of NF-κB. nih.gov

Anti-Plasmodium Activity of Related Thiourea (B124793) Derivatives

Thiourea derivatives, which can be synthesized from isothiocyanates, have emerged as a class of compounds with potential anti-malarial activity. mdpi.com Research has shown that certain acyl-thiourea platinum(II) complexes exhibit potent in vitro growth inhibitory activity against the human malaria parasite Plasmodium falciparum. nih.gov The structure-activity relationship studies revealed that modifications at different sites of the thiourea scaffold could influence their antiplasmodial efficacy. nih.gov

Furthermore, a study on the anti-malarial activity of allyl isothiocyanate (AITC) and its metabolite, N-acetyl-S-(N-allylthiocarbamoyl)-l-cysteine (NAC-AITC), demonstrated significant inhibition of parasitemia in mice infected with Plasmodium berghei. nih.gov NAC-AITC also showed in vitro anti-malarial activity against Plasmodium falciparum. nih.gov These findings suggest that thiourea derivatives and related isothiocyanates could be a promising area for the development of new anti-malarial agents. mdpi.comnih.govnih.gov

Contribution to Flavor and Aroma Perception in Food Systems

Isothiocyanates are known to be significant contributors to the flavor and aroma of various food products, particularly cruciferous vegetables and their oils. nih.gov For instance, 4-(methylthio)butyl isothiocyanate is described as having a cabbage and radish-like odor. thegoodscentscompany.com

A study on microwave rapeseed oil quantified the concentration of 4-isothiocyanato-1-butene (4-BITC), finding it ranged from 0.29 to 8.63 mg/kg, with odor activity values between 4 and 123, indicating its importance to the oil's flavor profile. nih.gov The presence and concentration of specific isothiocyanates can define the characteristic sensory attributes of a food.

Role in Plant Defensive Responses Against Biotic Stressors (General ITC Context)

Isothiocyanates play a crucial role in the defense mechanisms of plants, particularly those in the Brassicaceae family. numberanalytics.comontosight.ai These compounds are produced from glucosinolate precursors upon tissue damage, such as from herbivore feeding or pathogen attack. mdpi.comnih.gov The release of volatile isothiocyanates can act as a repellent to herbivores and inhibit the growth of microbial pathogens. ontosight.aimdpi.com This defense system is a key adaptation that helps protect plants from a variety of biotic stressors. mdpi.comontosight.ainih.gov The antimicrobial properties of isothiocyanates contribute to their defensive function by disrupting cellular processes in attacking organisms. numberanalytics.com

Future Research Directions and Open Questions

Elucidation of Complete Biosynthetic Pathways and Regulatory Networks

A fundamental area for future research is the complete elucidation of the biosynthetic pathway of 4-methylpentylglucosinolate, the direct precursor to 1-isothiocyanato-4-methylpentane. Glucosinolates are sulfur-rich secondary metabolites derived from amino acids. researchgate.net Aliphatic glucosinolates, such as 4-methylpentylglucosinolate, are derived from alanine, valine, leucine, isoleucine, or methionine. researchgate.net The biosynthesis is a complex process involving a core pathway and secondary modifications. While the general steps are understood, the specific enzymes and their genetic regulation for the synthesis of 4-methylpentylglucosinolate are not fully characterized.

Future studies should focus on identifying and characterizing the specific genes and enzymes involved in the chain elongation and modification of the amino acid precursor leading to 4-methylpentylglucosinolate. The regulation of this pathway is also of critical importance. In plants, the biosynthesis of glucosinolates is controlled by a complex network of transcription factors, primarily from the MYB and bHLH families. nih.gov Hormonal signals, such as jasmonate, also play a crucial role in regulating glucosinolate production, often in response to environmental stresses like herbivory or pathogen attack. nih.gov Unraveling the specific regulatory networks that control the production of 4-methylpentylglucosinolate will be key to understanding its ecological role and for any potential biotechnological applications.

Identification and Characterization of All Endogenous Glucosinolate Precursors

The primary glucosinolate precursor for this compound is understood to be 4-methylpentylglucosinolate. researchgate.net However, the possibility of other, minor glucosinolate precursors that could also yield this isothiocyanate under certain conditions cannot be entirely ruled out. Comprehensive metabolic profiling of plants known to produce this compound is necessary to identify the full spectrum of its potential precursors.

Advanced analytical techniques, such as high-resolution mass spectrometry coupled with liquid chromatography (LC-MS), can be employed to screen for novel glucosinolates. The identification of any new precursors would provide a more complete picture of the metabolic pathways leading to the formation of this compound.

Deeper Understanding of Myrosinase-Binding Protein (MBP) Function and Interaction

The conversion of glucosinolates to isothiocyanates is catalyzed by the enzyme myrosinase. frontiersin.org In many plants, myrosinase activity is modulated by myrosinase-binding proteins (MBPs). These proteins can form complexes with myrosinase, and their presence can influence the stability and activity of the enzyme. nih.gov The precise function of MBPs is still a subject of research, but they are thought to play a role in the plant's defense system. nih.gov

A significant knowledge gap exists regarding the specific interaction of MBPs with 4-methylpentylglucosinolate and the subsequent formation of this compound. Future research should investigate whether specific MBPs in relevant plant species preferentially bind to myrosinase when it is hydrolyzing 4-methylpentylglucosinolate. Understanding this interaction could reveal a layer of regulation in the production of this compound and could have implications for its bioavailability from plant sources.

Development of Standardized Analytical Protocols and Reference Materials

To facilitate research on this compound, the development of standardized analytical protocols and the availability of certified reference materials are crucial. Currently, the analysis of isothiocyanates often relies on general methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), sometimes involving derivatization to enhance detection. mdpi.comnih.gov

The development of a validated, specific, and robust analytical method for the quantification of this compound in various matrices (e.g., plant tissues, biological fluids) is a priority. This includes optimizing extraction procedures, chromatographic separation, and detection parameters. Furthermore, the synthesis and certification of a pure this compound reference standard are essential for accurate quantification and for ensuring the comparability of results across different studies. The availability of such a standard would also support research into its metabolism and bioactivity.

Advanced Computational Modeling for Predictive Bioactivity and Design

Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for predicting the biological activity of chemical compounds and for designing new molecules with desired properties. While these methods have been applied to other isothiocyanates, specific computational studies on this compound are lacking.

Future research should focus on developing QSAR models that can predict the bioactivity of this compound based on its physicochemical properties. Molecular docking studies could be used to predict its interaction with potential biological targets, such as enzymes and receptors. These computational models could help to prioritize experimental studies and to guide the design of novel analogs with enhanced or specific activities.

Exploration of Novel Biotransformation Pathways and Metabolites

Upon consumption, isothiocyanates are known to be metabolized through the mercapturic acid pathway, leading to the formation of dithiocarbamates that are excreted in the urine. nih.gov However, the full metabolic fate of this compound is not yet known. It is possible that it undergoes other biotransformation reactions in the body, leading to the formation of novel metabolites with their own biological activities.

The role of the gut microbiota in the metabolism of glucosinolates and isothiocyanates is an area of growing interest. nih.govnih.gov Gut bacteria can hydrolyze glucosinolates to isothiocyanates and may also be involved in the further metabolism of these compounds. nih.govnih.gov Future research should investigate the biotransformation of this compound by human gut bacteria to identify novel metabolites. The use of advanced metabolomics techniques will be essential for identifying and characterizing these new compounds and for understanding their potential impact on human health.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Isothiocyanato-4-methylpentane, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves nucleophilic substitution using 4-methylpentylamine with thiophosgene or carbon disulfide under controlled acidic/basic conditions. Purity is validated via gas chromatography (GC) or HPLC coupled with mass spectrometry (MS) to confirm molecular ion peaks and rule out byproducts like thiourea derivatives. For reproducibility, inert atmospheres (N₂/Ar) are recommended to prevent oxidation .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Infrared (IR) spectroscopy identifies the -N=C=S stretching vibration (~2050–2150 cm⁻¹). Nuclear Magnetic Resonance (NMR) confirms the isothiocyanate group’s electronic environment (e.g., δ 120–140 ppm for ¹³C-NMR). Thermodynamic properties (e.g., boiling point, vapor pressure) are cross-referenced with NIST Chemistry WebBook data to validate experimental results .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : The compound is moisture-sensitive due to the reactive isothiocyanate group. Storage under anhydrous conditions (desiccated, sealed vials) at 2–8°C is critical. Degradation products (e.g., thioureas) are monitored via periodic GC-MS analysis. Stability studies recommend avoiding prolonged exposure to light to prevent photolytic decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield in the synthesis of this compound?

- Methodological Answer : Design of Experiments (DoE) approaches, such as response surface methodology, optimize variables like temperature, solvent polarity, and reagent stoichiometry. For example, using non-polar solvents (hexane) reduces side reactions. AI-driven synthesis planning (e.g., Reaxys/Pistachio models) predicts optimal pathways and identifies catalysts (e.g., triethylamine) to enhance efficiency .

Q. How should researchers address contradictions in thermodynamic data (e.g., boiling points) reported for this compound?

- Methodological Answer : Contradictions may arise from impurities or measurement techniques. Validate data via differential scanning calorimetry (DSC) for phase changes and compare with computational predictions (e.g., Gaussian thermochemistry calculations). Cross-check with NIST-standardized methods to resolve discrepancies. Systematic error analysis (e.g., calibration of instruments) is essential .

Q. What advanced applications does this compound have in medicinal chemistry or materials science?

- Methodological Answer : The isothiocyanate group enables its use as a crosslinker in polymer synthesis (e.g., thiourethane networks). In drug discovery, it serves as a precursor for bioactive thiourea derivatives with antimicrobial properties. Structure-Activity Relationship (SAR) studies require controlled functionalization (e.g., coupling with amines) and in vitro bioactivity screening .

Q. What analytical strategies are recommended for detecting trace degradation products in this compound samples?

- Methodological Answer : High-resolution LC-MS/MS with electrospray ionization (ESI) detects sub-ppm levels of thioureas. Isotopic labeling (e.g., ¹³C) tracks degradation pathways. For quantification, internal standards (e.g., deuterated analogs) minimize matrix effects. Statistical tools like principal component analysis (PCA) differentiate degradation profiles across batches .

Key Considerations for Experimental Design

- Data Reproducibility : Document reaction conditions (e.g., humidity, catalyst purity) in detail to mitigate variability .

- Safety Protocols : Follow ECHA/GESTIS guidelines for handling isothiocyanates (e.g., PPE, fume hoods) due to potential irritancy .

- Ethical Reporting : Disclose all synthetic byproducts and analytical limitations to avoid misinterpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.